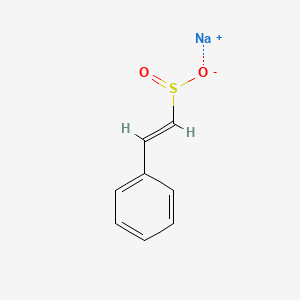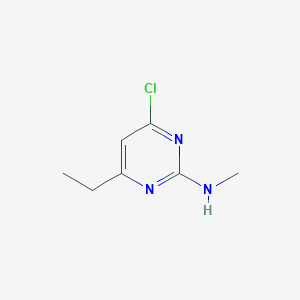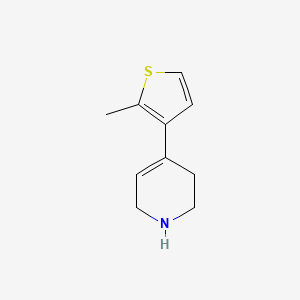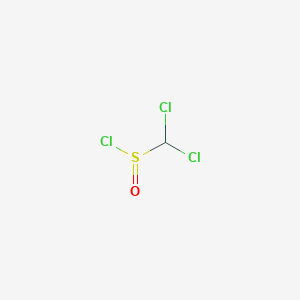
Dichloromethanesulfinyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloromethanesulfinyl chloride is an organosulfur compound with the molecular formula CHCl₂OS. It is a colorless liquid that is primarily used in organic synthesis. This compound is known for its reactivity and is often utilized in various chemical reactions due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Dichloromethanesulfinyl chloride can be synthesized through the chlorination of methanesulfinyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, this compound is produced by the chlorination of methanesulfinyl chloride in large reactors. The process involves the continuous addition of chlorine gas and the removal of heat to maintain the desired reaction temperature. The product is then purified through distillation to obtain high purity this compound.
化学反应分析
Types of Reactions
Dichloromethanesulfinyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl chlorides.
Reduction: It can be reduced to form methanesulfinyl compounds.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl chlorides.
Reduction: Methanesulfinyl compounds.
Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
Dichloromethanesulfinyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl chlorides and other derivatives.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of dichloromethanesulfinyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets include nucleophilic sites on biomolecules and other organic compounds. The pathways involved in its reactions include nucleophilic substitution and oxidation-reduction mechanisms.
相似化合物的比较
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the additional chlorine atom.
Dichloromethane: Similar in containing chlorine atoms but lacks the sulfinyl group.
Chloromethanesulfonyl chloride: Similar in containing both chlorine and sulfonyl groups but differs in the position of the chlorine atoms.
Uniqueness
Dichloromethanesulfinyl chloride is unique due to its combination of chlorine and sulfinyl groups, which gives it distinct reactivity and applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis.
属性
CAS 编号 |
62479-74-7 |
|---|---|
分子式 |
CHCl3OS |
分子量 |
167.4 g/mol |
IUPAC 名称 |
dichloromethanesulfinyl chloride |
InChI |
InChI=1S/CHCl3OS/c2-1(3)6(4)5/h1H |
InChI 键 |
NEIDSGYCIHZSSN-UHFFFAOYSA-N |
规范 SMILES |
C(S(=O)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)
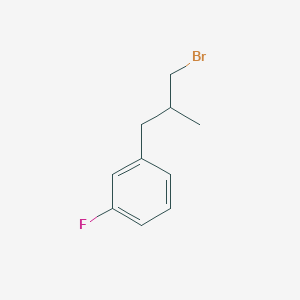
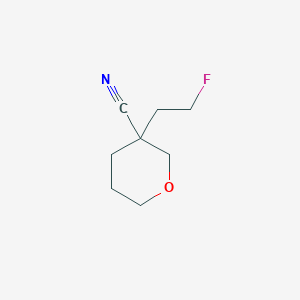
![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
![5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13161667.png)
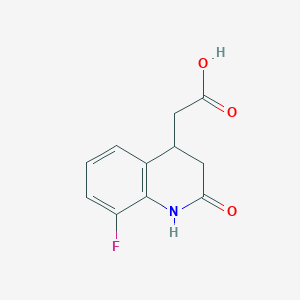
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)

